molecular formula C7H14O3 B089738 Butyl lactate CAS No. 138-22-7

Butyl lactate

Cat. No. B089738
CAS RN: 138-22-7
M. Wt: 146.18 g/mol
InChI Key: MRABAEUHTLLEML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of butyl lactate can be achieved through several methods. A common approach involves the esterification of lactic acid with n-butanol. This process can be catalyzed by different catalysts including:

  • Ga2O3/SiO2 : A novel solid acid catalyst synthesized by calcination and characterized by infrared spectrometry, which has shown a high esterification rate of 97.37% under optimal conditions (Chen, 2011).
  • Tungstomolybdophosphoric acid (H3PW6Mo6O40) : Demonstrated to be an excellent catalyst for the synthesis, achieving an esterification yield of up to 97.69% (Liu, 2012).
  • Lipase-catalyzed synthesis : Utilizes immobilized enzyme as a catalyst in a solvent-free system, achieving an ester yield of more than 85% (Wang, 2009).

Scientific Research Applications

  • Green Solvent and Catalysis : Butyl lactate is widely used as a green solvent in the food and cosmetic industries due to its environmentally friendly properties. Studies have focused on its synthesis through enzymatic processes and lipase-catalyzed esterification for efficient production (Zhong Jin-fen, 2013).

  • Thermophysical Properties : Understanding the thermophysical properties of butyl lactate, such as density, refractive index, speed of sound, and viscosity, is crucial for its application in various industries (Lomba et al., 2014).

  • Food, Pharmaceutical, and Cosmetic Industries : Butyl lactate's hygroscopic, emulsifying, and exfoliating properties make it increasingly popular in these industries. Its synthesis through transesterification, especially in supercritical carbon dioxide environments, has been explored for enhanced efficiency (Ž. Knez et al., 2012).

  • Safety Assessment : Butyl lactate has been evaluated for genotoxicity, reproductive toxicity, and skin sensitization, confirming its safety for use in various applications, including as a fragrance ingredient (A. Api et al., 2021).

  • Polymer Production : Research has explored the use of butyl lactate in the synthesis of polylactic acid (PLA) from renewable materials. It serves as a key intermediate for valuable products like propylene glycol and acrylic acid derivatives (V. Meshalkin et al., 2023).

  • Extraction and Purification : Butyl lactate plays a significant role in the extraction and purification of lactic acid from fermentation broth, showcasing its potential in bioprocessing and industrial applications (Xiaohong Sun et al., 2006).

  • Biodegradable Polymer and Chemical Production : It's used for producing biodegradable polymers and chemicals from renewable sources. The focus is on overcoming production-related waste and enhancing productivity (R. Kozlovskiy et al., 2017).

Safety And Hazards

Butyl lactate reacts with strong acids, strong bases, and oxidizers, and it is also flammable . Exposure to dangerous amounts can occur through inhalation, ingestion, skin contact, or eye contact and causes irritation of the affected area, drowsiness, headache, central nervous system depression, nausea, and vomiting .

Future Directions

Butyl lactate is used as a solvent and as a chemical feedstock . It is also used as a dairy-related flavoring agent . It is approved as a food additive by the US Food and Drug Administration . The high-temperature non-catalytic interaction of ammonium lactate and n-butanol could be one of the prospective synthesis routes .

properties

IUPAC Name

butyl 2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-4-5-10-7(9)6(2)8/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRABAEUHTLLEML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Record name BUTYL LACTATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5686
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Butyl lactate
Source Wikipedia
URL https://en.wikipedia.org/wiki/N-Butyl_lactate
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

475096-62-9
Record name Poly[oxy[(1S)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-butoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475096-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7042196
Record name Butyl lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Butyl lactate appears as a clear colorless liquid with a mild odor. Flash point 168 °F. Less dense than water and insoluble in water. Vapors heavier than air. Used as a solvent, and to make other chemicals., Clear, colorless to white liquid with a mild, transient odor; [NIOSH], Liquid, colourless liquid with a faint, sweet, buttery odour, Clear, colorless to white liquid with a mild, transient odor.
Record name BUTYL LACTATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5686
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Butyl lactate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/329
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Butyl lactate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040254
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Butyl lactate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/758/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name N-BUTYL LACTATE (BUTYL LACTATE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/255
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Butyl lactate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0082.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

370 °F at 760 mmHg (USCG, 1999), 77 °C at 10 mm Hg, 186.00 °C. @ 760.00 mm Hg, 370 °F
Record name BUTYL LACTATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5686
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Butyl lactate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7905
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Butyl lactate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040254
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name N-BUTYL LACTATE (BUTYL LACTATE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/255
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Butyl lactate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0082.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

160 °F (USCG, 1999), 160 °F, 160 °F (closed cup)
Record name BUTYL LACTATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5686
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Butyl lactate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/329
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name n-Butyl lactate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7905
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-BUTYL LACTATE (BUTYL LACTATE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/255
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Butyl lactate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0082.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Slight (NIOSH, 2023), Miscible with many lacquer solvents, diluents, oils, slightly soluble in water, Very soluble in ethyl ether, ethanol, In water, 3.846X10+4 mg/L at 20 °C, 40 mg/mL at 20 °C, slightly soluble in water; soluble in organic solvents, oils, miscible (in ethanol), Slight
Record name BUTYL LACTATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5686
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Butyl lactate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7905
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Butyl lactate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040254
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Butyl lactate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/758/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name n-Butyl lactate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0082.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.98 (USCG, 1999) - Less dense than water; will float, 0.9744 g/cu cm at 27 °C, 0.974-0.984, 0.98
Record name BUTYL LACTATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5686
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Butyl lactate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7905
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Butyl lactate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/758/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name N-BUTYL LACTATE (BUTYL LACTATE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/255
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Butyl lactate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0082.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

5.04 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 5.04
Record name BUTYL LACTATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5686
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-BUTYL LACTATE (BUTYL LACTATE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/255
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.4 mmHg (NIOSH, 2023), 0.4 [mmHg], 0.4 mm Hg at 20 °C, 0.4 mmHg
Record name BUTYL LACTATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5686
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Butyl lactate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/329
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name n-Butyl lactate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7905
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-BUTYL LACTATE (BUTYL LACTATE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/255
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Butyl lactate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0082.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Product Name

Butyl lactate

Color/Form

Water-white, stable liquid, Clear, colorless to white liquid

CAS RN

138-22-7
Record name BUTYL LACTATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5686
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Butyl lactate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-Butyl lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BUTYL LACTATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 2-hydroxy-, butyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butyl lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.834
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYL LACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UI63W814U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name n-Butyl lactate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7905
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Butyl lactate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040254
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name N-BUTYL LACTATE (BUTYL LACTATE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/255
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Lactic acid, butyl ester
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/OD3D6AA8.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-45 °F (NIOSH, 2023), Freezing point: -43 °C, -28 °C, -45 °F
Record name BUTYL LACTATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5686
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Butyl lactate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7905
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Butyl lactate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040254
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name N-BUTYL LACTATE (BUTYL LACTATE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/255
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Butyl lactate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0082.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

Many methods are described in prior art for conversion of lactic acid to alkyl esters. Reaction between lactic acid and alcohols or carboxylic acids catalyzed by lipase from Candida antarctica with hexane as solvent was reported (Biotechnol. Lett. 1997, 19, 315-317). The authors found lactic acid to be a good acyl donor and esters of both primary and secondary alcohols were synthesized. Dimer formation due to lactic acid acting as both nucleophile and acyl donor was not observed. Butyl lactate was synthesized using heterogeneous supported hetero polyacid catalyst, PW12/SiO2 (Huaxue Yu Nianhe, 1996, 3, 128-130). Japanese patents (JP-05, 155,816; JP-05, 140,039) describe preparation of ethyl lactate from lactonitrile with water and sulfuric or phosphoric acid followed by esterification with ethanol. U.S. Pat. No. 5,264,617 report synthesis of butyl lactate by depolymerization of polylactide by heating with butanol in the presence of p-toluene sulfonic acid. European Patent [EP 517,571] describes esterification of ammonium lactate with methanol at reduced pressure. Japanese Patent (JP 07,258,154) describes that autoclaving a mixture of lactamide, Zr oxide and methanol at 200° C. and 34 atm for 2 hr give methyl lactate in 97.8% selectivity at 94.3% conversion. A process for manufacture of ethyl lactate for use in food industry is described in a patent [CN 1,102,180] with a catalyst comprising of H-type acidic resin complex of glycerin or ethylene glycol and boric acid, sodium dihydrogen phosphate in weight ratio of 1:(0.5-1.0):(0.1-0.2). The process comprises reacting 80% lactic acid and ethanol (92-93%) in the presence of the catalyst. A research paper describes the kinetics of liquid phase synthesis and hydrolysis of butyl lactate catalyzed by cation exchange resin [J. Chem. Technol. Biotechnol, (1994) 59, 149-50]. Japanese Patent (JP 07,10,805) describes preparation of hydroxy carboxylic acid ester in a two phase system of aqueous lactic acid and alcohol like butanol in the presence of inorganic salt like sodium chloride and sulfuric acid catalyst at room temperature with vigorous stirring for 2 h to give yield of 70% butyl lactate and the yield was 37% without sodium chloride. n-Butyl lactate was synthesized with solid super strong acid catalyst derived from sulfuric acid and TiO2 (CA, 1995, 122, 190924n). Method of producing lactic acid and lactic acid esters is described in European Patent (EP 614,983). The process involves fermentation of a culture medium with ammonia and adjusting pH of the culture medium with ammonia and to the resulting ammonium lactate solution is added butanol or pentanol and heating the resultant mixture thereby inducing esterification of lactic acid with alcohol and at the same time effecting liberation and recovery of ammonia and adding a mineral acid to promote complete esterification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
TiO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
lactic acid esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve

Synthesis routes and methods II

Procedure details

Many methods are described in prior art for conversion of lactic acid to alkyl esters. Reaction between lactic acid and alcohols or carboxylic acids catalyzed by lipase from Candida antarctica with hexane as solvent was reported (Biotechnol. Lett. 1997, 19, 315-317). The authors found lactic acid to be a good acyl donor and esters of both primary and secondary alcohols were synthesized. Dimer formation due to lactic acid acting as both nucleophile and acyl donor was not observed. Butyl lactate was synthesized using heterogeneous supported hetero polyacid catalyst, PW12/SiO2 (Huaxue Yu Nianhe, 1996, 3, 128-130). Japanese patents (JP-05, 155,816; JP-05, 140,039) describe preparation of ethyl lactate from lactonitrile with water and sulfuric or phosphoric acid followed by esterification with ethanol. U.S. Pat. No. 5,264,617 report synthesis of butyl lactate by depolymerization of polylactide by heating with butanol in the presence of p-toluene sulfonic acid. European Patent [EP 517,571] describes esterification of ammonium lactate with methanol at reduced pressure. Japanese Patent (JP 07,258,154) describes that autoclaving a mixture of lactamide, Zr oxide and methanol at 200° C. and 34 atm for 2 hr give methyl lactate in 97.8% selectivity at 94.3% conversion. A process for manufacture of ethyl lactate for use in food industry is described in a patent [CN 1,102,180] with a catalyst comprising of H-type acidic resin complex of glycerin or ethylene glycol and boric acid, sodium dihydrogen phosphate in weight ratio of 1:(0.5-1.0):(0.1-0.2). The process comprises reacting 80% lactic acid and ethanol (92-93%) in the presence of the catalyst. A research paper describes the kinetics of liquid phase synthesis and hydrolysis of butyl lactate catalyzed by cation exchange resin [J. Chem. Technol. Biotechnol, (1994) 59, 149-50]. Japanese Patent (JP 07,10,805) describes preparation of hydroxy carboxylic acid ester in a two phase system of aqueous lactic acid and alcohol like butanol in the presence of inorganic salt like sodium chloride and sulfuric acid catalyst at room temperature with vigorous stirring for 2 h to give yield of 70% butyl lactate and the yield was 37% without sodium chloride. n-Butyl lactate was synthesized with solid super strong acid catalyst derived from sulfuric acid and TiO2 (CA, 1995, 122, 190924n). Method of producing lactic acid and lactic acid esters is described in European Patent (EP 614,983). The process involves fermentation of a culture medium with ammonia and adjusting pH of the culture medium with ammonia and to the resulting ammonium lactate solution is added butanol or pentanol and heating the resultant mixture thereby inducing esterification of lactic acid with alcohol and at the same time effecting liberation and recovery of ammonia and adding a mineral acid to promote complete esterification.
[Compound]
Name
secondary alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
acyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
polylactide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
Zr oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
[Compound]
Name
polyacid
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Ten
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Thirteen
[Compound]
Name
alkyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
carboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
acyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl lactate
Reactant of Route 2
Reactant of Route 2
Butyl lactate
Reactant of Route 3
Reactant of Route 3
Butyl lactate
Reactant of Route 4
Reactant of Route 4
Butyl lactate
Reactant of Route 5
Reactant of Route 5
Butyl lactate
Reactant of Route 6
Reactant of Route 6
Butyl lactate

Citations

For This Compound
1,700
Citations
D Pirozzi, G Greco Jr - Enzyme and microbial technology, 2004 - Elsevier
… lactate (substrate) and butyl lactate (transesterification product) cause … butyl lactate and ethyl lactate at lower concentration levels, using acetonitrile as solvent. The effect of butyl lactate …
Number of citations: 57 www.sciencedirect.com
AM Api, D Belsito, S Biserta, D Botelho, M Bruze… - Food and Chemical …, 2021 - Elsevier
… ; butyl lactate is not expected to be phototoxic/photoallergenic. Data on butyl lactate provide a … The environmental endpoints were evaluated; butyl lactate was found not to be Persistent, …
Number of citations: 2 www.sciencedirect.com
JJ Velandia, CA García, MA Céspedes… - … and Processing-Process …, 2021 - Elsevier
… data for the system involved in the Butyl Lactate synthesis was done. Then, a … Butyl Lactate can be obtained in the bottom stream. Finally, a conceptual design to produce Butyl Lactate …
Number of citations: 10 www.sciencedirect.com
S Peña-Tejedor, R Murga, MT Sanz, S Beltrán - Fluid phase equilibria, 2005 - Elsevier
… –liquid equilibrium data have been experimentally determined at 101.3kPa for the binary systems ethanol+ethyl lactate, isopropanol+isopropyl lactate and n-butanol+n-butyl lactate. No …
Number of citations: 59 www.sciencedirect.com
F Comelles, A Pascual - Journal of dispersion science and …, 1997 - Taylor & Francis
… Thispaper suggest butyl lactate as a possible alternative to … /sodium dodecyl sulphate/butyl lactate are compared against their … conditions for which butyl lactate results advantageous …
Number of citations: 18 www.tandfonline.com
JJ Clary, VJ Feron, JA Van Velthuijsen - Regulatory toxicology and …, 1998 - Elsevier
… irritants (Table 4; Prinsen, 1994a, 1995e,f,h, 1996a,b; mal LD50 for racemic ethyl and n-butyl lactate in rats was reported to be greater than 5 g/kg body wt (CIR, Kreiling, 1996a,b). This …
Number of citations: 114 www.sciencedirect.com
VP Meshalkin, RA Kozlovskiy, MR Kozlovskiy… - Energies, 2023 - mdpi.com
… The synthesis reaction of butyl lactate from ammonium lactate is one of the polylactic acid … is to produce butyl lactate from ammonium lactate and n-butanol. Butyl lactate could be used …
Number of citations: 2 www.mdpi.com
DW Cho, J Shin, MS Shin, W Bae, H Kim - The Journal of Chemical …, 2012 - Elsevier
… High purity propyl lactate and butyl lactate are used as cleaning agents, … butyl lactate have outstanding physical and chemical properties, the removal of propyl lactate and butyl lactate …
Number of citations: 7 www.sciencedirect.com
D Pirozzi, G Greco Jr - Biotechnology progress, 2006 - Wiley Online Library
… The butyl lactate (transesterification product) and the lactic … butyl lactate/mg catalyst/min. In all cases, the test conditions have been fixed to keep the final concentration of butyl lactate …
Number of citations: 27 aiche.onlinelibrary.wiley.com
S Kavčič, Ž Knez, M Leitgeb - The Journal of Supercritical Fluids, 2014 - Elsevier
The lipase-catalyzed synthesis of n-butyl lactate by esterification was performed in supercritical trifluoromethane. Immobilized lipase B from Candida antarctica (Novozym 435) was …
Number of citations: 24 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.